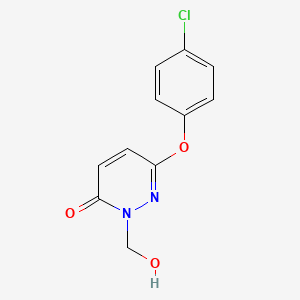![molecular formula C11H13NO2 B8332548 2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine](/img/structure/B8332548.png)
2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine
Vue d'ensemble
Description
2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine is a chemical compound with a unique structure that includes a dioxolane ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine typically involves the reaction of pyridine derivatives with dioxolane precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of 2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-Dioxolan-2-yl)pyridine
- 2-(1,3-Dioxolan-2-yl)-6-isopropylpyridine
Comparison
Compared to similar compounds, 2-[1,3]Dioxolan-2-yl-6-isopropenyl-pyridine is unique due to the presence of the isopropenyl group, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
2-(1,3-dioxolan-2-yl)-6-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C11H13NO2/c1-8(2)9-4-3-5-10(12-9)11-13-6-7-14-11/h3-5,11H,1,6-7H2,2H3 |
Clé InChI |
HDVCNOKABAAKEG-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=CC=CC(=N1)C2OCCO2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

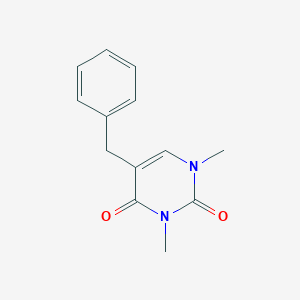
![3-(4-Bromo-phenyl)-benzo[d]isoxazol-6-ol](/img/structure/B8332490.png)



![3-(4-Bromo-3,5-dimethyl-phenyl)-5-methyl-[1,2,4]oxadiazole](/img/structure/B8332519.png)
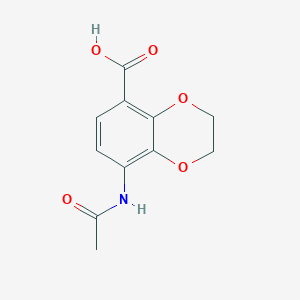
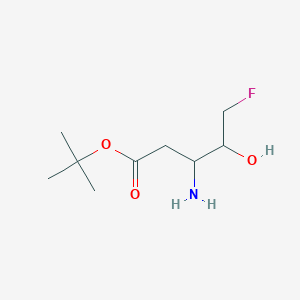

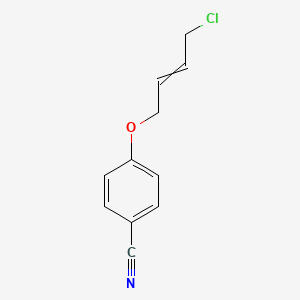
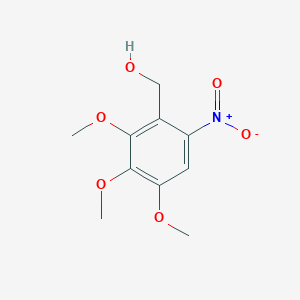
![1-(5-(2-Amino-7-methylpyrido[2,3-d]pyrimidin-6-yl)-2-fluoro-4-methylphenyl)-3-(3,3-dimethylbutyl)urea](/img/structure/B8332550.png)
